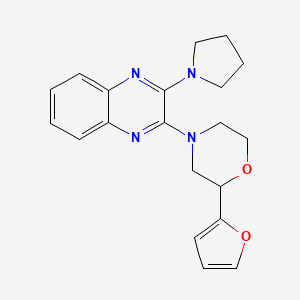![molecular formula C13H21N3O2 B7055062 4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7055062.png)
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and an oxolan-3-yloxypropyl group at the nitrogen atom in position 2. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced at positions 4 and 5 through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Oxolan-3-yloxypropyl Group: This step involves the nucleophilic substitution reaction where the oxolan-3-yloxypropyl group is attached to the nitrogen atom of the pyrimidine ring using reagents like 3-chloropropyl oxirane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxypropyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethylpyrimidin-2-amine: Lacks the oxolan-3-yloxypropyl group, making it less versatile in certain applications.
N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
Uniqueness
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine is unique due to the presence of both dimethyl and oxolan-3-yloxypropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-8-15-13(16-11(10)2)14-5-3-6-18-12-4-7-17-9-12/h8,12H,3-7,9H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQMSDAXLNILJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)NCCCOC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4,5-Dimethylpyrimidin-2-yl)-methylamino]-2-methylpropanenitrile](/img/structure/B7054986.png)
![2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine](/img/structure/B7054988.png)
![1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7054991.png)
![2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide](/img/structure/B7054995.png)
![4-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7054997.png)
![1,5-dimethyl-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7055002.png)
![1-Methyl-3-[3-[[2-(trifluoromethyl)pyridin-4-yl]amino]piperidin-1-yl]pyrazin-2-one](/img/structure/B7055011.png)
![N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide](/img/structure/B7055012.png)
![2-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)pyridine-3-carbonitrile](/img/structure/B7055023.png)
![1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7055028.png)
![2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055037.png)
![1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B7055038.png)

![N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide](/img/structure/B7055056.png)
